Ethyl-((R)-1-methyl-piperidin-3-yl)-amine
CAS No.:
Cat. No.: VC13536354
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H18N2 |
---|---|
Molecular Weight | 142.24 g/mol |
IUPAC Name | (3R)-N-ethyl-1-methylpiperidin-3-amine |
Standard InChI | InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
Standard InChI Key | PMITTYJTJSCELB-MRVPVSSYSA-N |
Isomeric SMILES | CCN[C@@H]1CCCN(C1)C |
SMILES | CCNC1CCCN(C1)C |
Canonical SMILES | CCNC1CCCN(C1)C |
Introduction
Chemical Structure and Stereochemical Significance
The molecular structure of ethyl-((R)-1-methyl-piperidin-3-yl)-amine consists of a six-membered piperidine ring substituted with a methyl group at the 1-position and an ethylamine moiety at the 3-position. The (R)-configuration at the 3-carbon introduces chirality, which is critical for its interactions in biological systems. The piperidine ring adopts a chair conformation, with the methyl and ethylamine groups occupying equatorial positions to minimize steric hindrance .
Molecular Geometry and Electronic Properties
The compound’s basicity arises from the lone pair on the tertiary amine nitrogen, with a calculated p of approximately 8.2, similar to other piperidine derivatives . Density functional theory (DFT) studies of analogous structures suggest that the ethylamine side chain enhances solubility in polar solvents while the methyl group stabilizes the ring conformation .
Synthesis and Optimization Strategies
The synthesis of ethyl-((R)-1-methyl-piperidin-3-yl)-amine involves multi-step processes that emphasize stereocontrol and functional group compatibility. A representative pathway, inferred from related piperidine syntheses , is outlined below:
Stepwise Synthesis Protocol
-
Reductive Amination:
-Benzyl-4-carbonylethyl nipecotate reacts with ethylamine in ethanol at 30–40°C for 16–30 hours, followed by extraction with methyl tert-butyl ether (MTBE) to yield the intermediate amine . -
Grignard Addition:
The carbonyl group is alkylated using methylmagnesium bromide in tetrahydrofuran (THF) at −70°C to 0°C, preserving the stereochemical integrity . -
Catalytic Hydrogenation:
Raney nickel-mediated hydrogenation at 10–80°C removes protecting groups and reduces double bonds, affording the final product .
Table 1. Key Reaction Parameters for Synthesis
Step | Conditions | Yield (%) | Reference |
---|---|---|---|
Reductive Amination | Ethanol, 30°C, 24 h | 65–70 | |
Grignard Addition | THF, −70°C, 3 h | 80–85 | |
Hydrogenation | H (50 psi), Raney Ni, 50°C | 90–95 |
Physico-Chemical Properties
Ethyl-((R)-1-methyl-piperidin-3-yl)-amine exhibits properties typical of aliphatic amines, with modifications imparted by its cyclic structure:
Table 2. Physico-Chemical Profile
Property | Value |
---|---|
Molecular Formula | |
Molar Mass (g/mol) | 142.24 |
Boiling Point | 205–210°C (estimated) |
Solubility | Miscible in polar solvents |
logP | 1.2 (calculated) |
The compound’s lipophilicity (logP = 1.2) suggests moderate membrane permeability, making it suitable for drug design .
Applications in Pharmaceutical Research
Intermediate for Chiral Ligands
The compound’s chiral center enables its use in asymmetric catalysis. Piperidine-based ligands facilitate enantioselective transformations, such as the hydrogenation of ketones, with enantiomeric excess (ee) >90% in some cases .
Recent Advances and Future Directions
Recent patents emphasize green chemistry approaches, such as solvent-free reactions and biocatalytic methods, to synthesize piperidine derivatives. Computational modeling predicts that substituting the ethyl group with fluorinated alkyl chains could enhance blood-brain barrier penetration, a hypothesis supported by studies on trifluoroethyl analogues .
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